2,3-Diméthylheptane

Vue d'ensemble

Description

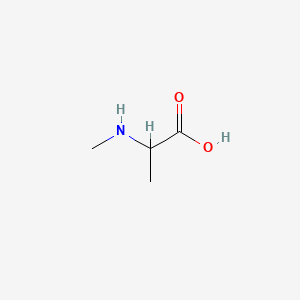

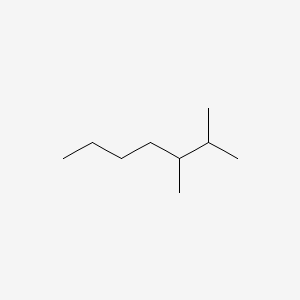

2,3-Dimethylheptane, also known as 2,3-DMH, is a hydrocarbon compound with the chemical formula C7H16. It is an aliphatic compound and a saturated hydrocarbon, meaning it contains only single bonds. It is a colorless liquid at room temperature, and has a boiling point of 111.2 °C and a melting point of -63.6 °C. 2,3-DMH is a volatile compound, meaning it is readily vaporized into a gas and has a low boiling point. It has a wide range of applications in the fields of chemistry, biology, and medicine, and is used in the synthesis of a variety of compounds.

Applications De Recherche Scientifique

Bloc de construction en synthèse organique

Le 2,3-Diméthylheptane sert de bloc de construction polyvalent en synthèse organique. Il est utilisé pour synthétiser diverses molécules complexes en raison de sa structure d'hydrocarbure aliphatique saturé ramifié, qui peut subir des réactions telles que l'halogénation, l'oxydation, et plus encore .

Modélisation environnementale

La constante de la loi de Henry pour le this compound a été analysée, ce qui est essentiel pour prédire comment le composé se répartit entre l'atmosphère et les milieux aquatiques. Ces informations sont vitales pour les évaluations des risques environnementaux et la modélisation de la pollution .

Analyse de combustion

Les propriétés de combustion du this compound sont étudiées pour améliorer les formulations de carburant. Sa chaleur de formation standard et sa vaporisation à 25°C sont calculées pour optimiser le rendement énergétique et réduire les émissions dans les moteurs à combustion .

Études de solubilité

La solubilité du this compound est caractérisée à l'aide de polynômes, ce qui est important pour comprendre son comportement dans les mélanges et les solutions. Ces connaissances contribuent au développement de produits pharmaceutiques et de mélanges chimiques où la solubilité joue un rôle clé .

Sécurité et manipulation

En raison de sa nature combustible, le this compound est étudié pour une manipulation et un stockage sûrs. Ses données sur le point éclair renseignent les protocoles de sécurité dans les laboratoires et les industries afin de prévenir les accidents et d'assurer une utilisation sûre .

Safety and Hazards

2,3-Dimethylheptane is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool . Dispose of contents/container to an approved waste disposal plant .

Propriétés

IUPAC Name |

2,3-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRFDUJXCLCKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871008 | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3074-71-3 | |

| Record name | Heptane, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,3-Dimethylheptane being studied in the context of jet fuel exposure?

A: 2,3-Dimethylheptane is an isomer of nonane (C9) and a component of jet fuel JP-8. [] Occupational exposure to JP-8 is a concern, and understanding how its components distribute within the body is crucial for assessing potential health risks. [] Researchers are particularly interested in tissue/blood partition coefficients (PCs), which help predict the distribution and accumulation of chemicals in different organs. []

Q2: How do the physicochemical properties of 2,3-Dimethylheptane compare to other nonane isomers, and how do these properties influence its behavior in biological systems?

A: Research indicates that the log octanol/water (O:W) partition coefficient, a measure of hydrophobicity, varies among nonane isomers. [] Generally, higher O:W values correlate with greater fat solubility and, consequently, higher tissue/blood partition coefficients, particularly in fat tissue. [] While the provided papers don't specify the exact O:W value for 2,3-Dimethylheptane, they suggest it falls within the range observed for other nonane isomers. This information, combined with experimental data on tissue/blood PCs, helps researchers model the distribution and potential effects of 2,3-Dimethylheptane and other jet fuel components following exposure. []

Q3: Has 2,3-Dimethylheptane been isolated from natural sources besides jet fuel?

A: Yes, 2,3-Dimethylheptane has been identified in Oklahoma petroleum. [] It was isolated alongside other hydrocarbons, including 1,2,4-trimethylcyclohexane, through a combination of distillation techniques at different pressures and crystallization. [] This finding highlights the complex composition of petroleum and the need for advanced separation methods to study its individual constituents.

Q4: Are there any analytical challenges in studying 2,3-Dimethylheptane?

A: Analyzing complex mixtures like jet fuel or petroleum presents analytical challenges due to the presence of numerous isomers with similar physicochemical properties. [] The research on 2,3-Dimethylheptane highlights the importance of developing and utilizing advanced separation techniques, such as distillation at varying pressures, to isolate and characterize individual components. [] These efforts are crucial for accurate quantification and for understanding the specific properties and potential impact of each component within complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.